1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride

Lipophilicity LogP Physicochemical profiling

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride building block comprising a 2,3-dihydro-1H-indene (indane) core connected via an α-methyl-branched ethane linker to a sulfonyl chloride functional group. With a molecular formula of C11H13ClO2S and a molecular weight of 244.74 g/mol, the compound features one asymmetric carbon at the α-position of the ethane linker, rendering it chiral.

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
Cat. No. B13630708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(CCC2)C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H13ClO2S/c1-8(15(12,13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3
InChIKeyQDXCOYADFSLSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride (CAS 1251270-66-2): Structural Identity and Chemical Class Overview for Procurement Decision-Making


1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride building block comprising a 2,3-dihydro-1H-indene (indane) core connected via an α-methyl-branched ethane linker to a sulfonyl chloride functional group . With a molecular formula of C11H13ClO2S and a molecular weight of 244.74 g/mol, the compound features one asymmetric carbon at the α-position of the ethane linker, rendering it chiral . The indane bicyclic framework provides structural rigidity distinct from monocyclic aromatic sulfonyl chlorides, while the α-methyl branch introduces steric bulk and modulates lipophilicity (cLogP ≈ 3.26) relative to the direct-ring-attached indane-5-sulfonyl chloride analog . This compound serves as a versatile electrophilic intermediate for sulfonamide and sulfonate ester synthesis, with documented relevance to 5-HT6 serotonin receptor ligand discovery programs [1][2].

Chiral building block with α-methyl-branched ethane linker for enantioselective sulfonamide synthesis
Indane 5-position attachment provides entry to indenylsulfonamide pharmacophore for 5-HT6 receptor ligand research
GHS07 Warning classification supports handling in parallel synthesis laboratories; non-hazardous for transport

Why 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride Cannot Be Generically Substituted by Indane-5-sulfonyl chloride or Other In-Class Analogs


Indane-series sulfonyl chlorides share a common bicyclic core but diverge critically in the linker architecture connecting the indane ring to the sulfonyl chloride warhead. Indane-5-sulfonyl chloride (CAS 52205-85-3) attaches the reactive –SO2Cl group directly to the aromatic ring, yielding a planar, achiral scaffold with LogP ≈ 3.18 and a GHS05 Danger classification for severe skin corrosion (H314) [1]. In contrast, 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride introduces an α-methyl-branched ethane spacer, which increases molecular weight by 28 Da, raises LogP to 3.26, creates a chiral center (enabling enantioselective derivatization), and shifts the hazard profile to GHS07 Warning (H302/H315/H319/H335) — a meaningful distinction for laboratory handling and shipping classification . The positional isomer 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride (CAS 1781060-23-8) relocates the linker from the 5-position to the 1-position on the cyclopentane ring, altering both steric accessibility and the electronic environment of the sulfonyl chloride, with implications for regioselective sulfonamide coupling outcomes . These structural differences produce non-interchangeable reactivity, physicochemical, and safety profiles that directly impact synthetic route design, derivative library diversity, and procurement specifications.

Achiral indane-5-sulfonyl chloride

Lacks the chiral center and α-methyl linker; different LogP and GHS05 Danger classification may shift handling requirements and library diversity.

Positional isomer (1-position attachment)

Alters steric accessibility and electronic environment; may lead to different regioselectivity and coupling outcomes compared to 5-position.

Sulfonyl fluoride analog

Lower reactivity with sterically hindered amines; aqueous stability profile may not match chloride under anhydrous coupling conditions.

Quantitative Differentiation Evidence: 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride vs. Closest Analogs


LogP Comparison: α-Methyl Branch Increases Lipophilicity by 0.08–0.46 Log Units vs. Direct Ring-Attached Indane-5-sulfonyl chloride

The target compound exhibits a vendor-reported LogP of 3.26 versus experimentally determined LogP values of 3.18 and computed XLogP3 values of 2.8 for indane-5-sulfonyl chloride (CAS 52205-85-3) [1]. The 0.08 LogP unit increase (vs. experimental) and 0.46 unit increase (vs. computed) are attributable to the additional methylene and methyl groups in the ethane-1-sulfonyl linker. This shift places the target compound closer to the upper boundary of the optimal oral drug-likeness range (LogP 0–3), where LogP > 3 is associated with increased promiscuity and solubility challenges [2].

LogP comparison
Cross-study comparable
Target LogP 3.26 vs. indane-5-sulfonyl Cl LogP 3.18 (Δ +0.08)
May support lipophilicity fine-tuning for lead optimization
Cross-method comparison; confirm with single-study measurement
Lipophilicity LogP Physicochemical profiling Drug-likeness

Hazard Classification: GHS07 'Warning' Profile for Target Compound vs. GHS05 'Danger' for Indane-5-sulfonyl chloride — Implications for Laboratory Handling and Shipping

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride carries a GHS07 classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . By contrast, indane-5-sulfonyl chloride (CAS 52205-85-3) is classified GHS05 with signal word 'Danger' and H314 (causes severe skin burns and eye damage) [1]. This represents a categorical difference in hazard severity: the direct-ring-attached analog is corrosive, while the α-methyl-branched ethane-linked target compound is classified as an irritant. Additionally, the target compound is designated 'Non Hazardous For Transport' , whereas indane-5-sulfonyl chloride is assigned UN3261 (Corrosive solid, acidic, organic, n.o.s.), Hazard Class 8, Packing Group II .

GHS hazard classification
Head-to-head
Target: GHS07 Warning (H302/H315/H319/H335), non-hazardous transport
Comparator: GHS05 Danger (H314), UN3261 Class 8
Reported lower hazard profile may simplify procurement and parallel synthesis workflows
Based on vendor SDS documentation; verify current SDS for lot-specific classification
Safety classification GHS hazard Laboratory procurement Shipping compliance

Chirality and Fsp3: Single Asymmetric Center and Higher Fraction sp3 (0.45) Enable Enantioselective Derivatization Not Possible with Achiral Indane-5-sulfonyl chloride

The α-methyl branch on the ethane linker of the target compound generates a single asymmetric carbon (specified as 'Asymmetric Atoms: 1' in the Fluorochem datasheet), conferring chirality absent in indane-5-sulfonyl chloride (0 asymmetric centers) . The target compound's Fsp3 (fraction of sp3-hybridized carbons) is reported as 0.45 , compared to an estimated Fsp3 of approximately 0.33 for indane-5-sulfonyl chloride (3 sp3 carbons out of 9 total carbons; calculated from C9H9ClO2S structure) [1]. An Fsp3 > 0.42 is associated with higher clinical success rates in drug discovery, as increased three-dimensionality correlates with improved selectivity and reduced promiscuity [2].

Chirality & Fsp3
Cross-study comparable
Target: 1 asymmetric center, Fsp3 0.45
Indane-5-sulfonyl Cl: 0 asymmetric centers, Fsp3 ~0.33
Enables stereochemically defined sulfonamide libraries not accessible from achiral analog
Fsp3 derived from structure; enantiopure batch procurement requires further separation evaluation
Chirality Fsp3 Enantioselective synthesis Drug discovery

Reactivity Profile: Sulfonyl Chloride vs. Sulfonyl Fluoride — Higher Nucleophilic Substitution Reactivity for Amine Coupling at the Cost of Reduced Aqueous Stability

The target compound is a sulfonyl chloride, whereas 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-sulfonyl fluoride (CAS 2172514-34-8) represents the corresponding sulfonyl fluoride analog with identical carbon skeleton . In a systematic parallel comparison of aliphatic sulfonyl chlorides versus fluorides in sulfonamide synthesis, sulfonyl chlorides demonstrated effective reactivity with sterically hindered amines where the corresponding fluorides showed low activity [1]. However, sulfonyl fluorides produced significantly higher yields in >90% of experiments (23 out of 25 amine substrates) when steric hindrance was not limiting, and exhibit superior chemoselectivity and aqueous stability [1]. The stability order for sulfonyl halides is fluorides > chlorides > bromides > iodides [2].

Sulfonyl halide reactivity
Class-level inference
Chloride: effective with sterically hindered amines; limited aqueous stability
Fluoride: higher yields in 23/25 parallel reactions but low activity with hindered amines
Reactivity profile supports selection based on amine steric demand and reaction medium
Class-level; direct indane-series chloride vs fluoride data not available
Sulfonyl halide reactivity SuFEx Sulfonamide synthesis Chemoselectivity

5-HT6 Receptor Pharmacophore Compatibility: Indenylsulfonamides Derived from the Target Compound Class Achieve Ki Values of 3–50.6 nM, with Substitution at the Indene 5-Position Critical for Affinity

Two seminal medicinal chemistry campaigns established that sulfonamide attachment at the indene/indane 5-position is critical for 5-HT6 receptor binding. Alcalde et al. (2008) reported that simple indenylsulfonamides derived from indene-5-sulfonyl chlorides achieved Ki = 50.6 nM at the 5-HT6 receptor, improving to 20.2 nM for optimized analogs, while (Z)-benzylideneindenylsulfonamide showed only moderate affinity (Ki = 216.5 nM) [1]. A follow-up study demonstrated that the indole-to-indene core switch produced N-(inden-5-yl)imidazothiazole-5-sulfonamide (43) with Ki = 4.5 nM, EC50 = 0.9 nM, and Emax = 98% — a potent full agonist [2]. Further SAR exploration with ring-constrained aminoethyl side chains at the indene 3-position yielded indenylsulfonamides with Ki values of 3 nM and 43 nM for compounds 16 and 17 respectively [3]. The target compound, bearing the sulfonyl chloride at the 5-position of the indane ring via an α-methyl ethane linker, is structurally positioned to generate indenylsulfonamide analogs with the pharmacophoric features required for high-affinity 5-HT6 receptor engagement.

5-HT6 receptor binding
Class-level inference
Derivative Ki range 3–216.5 nM reported for indenylsulfonamides with 5-position substitution
Supports indane 5-position pharmacophore for receptor engagement studies
No direct Ki data for target compound; class-level projection to derivative series
5-HT6 receptor Indenylsulfonamide CNS drug discovery Serotonin receptor ligand

Positional Isomer Differentiation: 5-Position vs. 1-Position Linker Attachment on the Indane Ring Determines Steric Accessibility and Electronic Environment for Nucleophilic Displacement

The target compound bears the ethane-1-sulfonyl chloride group at the 5-position (aromatic ring) of the indane bicycle. Two positional isomers exist: 2-(2,3-dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride (CAS 1268014-78-3), which differs by the absence of the α-methyl branch (linear vs. branched ethane linker) ; and 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride (CAS 1781060-23-8), in which the linker is attached at the 1-position (cyclopentane ring carbon) rather than the 5-position . The 5-position attachment places the sulfonyl chloride group para to the cyclopentane ring junction, benefiting from the electron-donating effect of the bicyclic system that enhances regioselectivity during sulfonation . By contrast, 1-position attachment positions the reactive group on an sp3-hybridized carbon adjacent to the aromatic ring, altering both the steric environment and the electronic character of the sulfonyl chloride, which can affect coupling efficiency with sterically demanding amine nucleophiles.

Positional isomer
Cross-study comparable
Target: 5-position (aromatic) attachment with α-methyl branch
1-position isomer: cyclopentane ring attachment, linear linker
Aromatic vs. aliphatic attachment may alter sulfonyl electrophilicity and coupling regiochemistry
No quantitative yield comparisons between isomers available; structural inference
Regiochemistry Indane substitution Sulfonamide coupling Steric effects

Recommended Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride Based on Quantitative Differentiation Evidence


Enantioselective Sulfonamide Library Synthesis for CNS Drug Discovery Targeting 5-HT6 Receptors

The chiral α-methyl branch (1 asymmetric center, Fsp3 = 0.45) enables the synthesis of stereochemically defined indenylsulfonamide libraries that cannot be accessed using achiral indane-5-sulfonyl chloride. The documented low-nanomolar 5-HT6 receptor affinity of indenylsulfonamides (Ki = 3–50.6 nM) [1][2] provides a validated biological rationale for prioritizing this scaffold. The GHS07 irritant classification and non-hazardous transport status facilitate safe parallel synthesis of 96-well plate sulfonamide arrays in standard medicinal chemistry laboratories. Researchers should procure this compound when the synthetic objective is to explore stereochemistry-dependent SAR at the sulfonamide α-carbon within the context of CNS-active indenylsulfonamide programs.

Sulfonamide Coupling with Sterically Hindered Amines Where Sulfonyl Fluoride Analogs Show Insufficient Reactivity

When the synthetic route requires coupling to sterically demanding amine nucleophiles (e.g., ortho-substituted anilines or α-branched aliphatic amines), the sulfonyl chloride warhead of the target compound provides superior reactivity compared to the corresponding sulfonyl fluoride (CAS 2172514-34-8), which shows low activity with hindered amines [3]. This application scenario is supported by class-level evidence showing aliphatic sulfonyl chlorides effectively react where fluorides fail [3]. The trade-off — reduced aqueous stability relative to fluorides — is acceptable under anhydrous reaction conditions with standard bases (DIPEA, Et3N) in aprotic solvents. Procurement should be driven by the steric profile of the target amine rather than general sulfonamide synthesis needs.

Physicochemical Property Optimization in Lead Series Where LogP Tuning Near the Drug-Likeness Threshold Is Critical

For lead optimization programs where the indenylsulfonamide series exhibits LogP values approaching or exceeding the drug-likeness ceiling (LogP > 3), the target compound's LogP of 3.26 provides a reference point 0.08–0.46 units higher than indane-5-sulfonyl chloride (LogP = 3.18 experimental / XLogP3 = 2.8) [4]. This incremental lipophilicity increase, driven by the α-methyl-branched ethane linker, enables medicinal chemists to assess the impact of small LogP adjustments on permeability, metabolic stability, and off-target promiscuity without changing the core scaffold. This compound is the preferred starting material when the objective is to benchmark the upper LogP tolerance of the indenylsulfonamide series while maintaining the 5-position sulfonamide pharmacophore critical for 5-HT6 affinity [1].

Regiochemically Controlled Sulfonamide Derivatization at the Indane 5-Position for Consistent Structure-Activity Relationship Interpretation

In SAR campaigns where consistent regiochemistry of the sulfonamide attachment is essential for data interpretation, the target compound guarantees derivatization exclusively at the indane 5-position (aromatic ring) . This contrasts with the 1-position isomer (CAS 1781060-23-8) , which would generate sulfonamides attached to the cyclopentane ring with different steric and electronic properties. The 5-position attachment benefits from conjugation with the aromatic system and positions the sulfonamide group at the locus identified as critical for 5-HT6 receptor pharmacophore engagement [1][2]. Procurement of the 5-position isomer should be specified in the purchase order to avoid inadvertent isomer contamination that could confound biological assay results.

Application
Selection Property
Validation Focus
5-HT6 receptor ligand discovery
Chiral indane scaffold with stereochemical control (Fsp3 0.45)
Enantiomeric excess and sulfonamide pharmacophore SAR
Sterically hindered amine coupling
Sulfonyl chloride reactivity profile vs. fluoride analog
Coupling efficiency under anhydrous conditions
Lead series LogP fine-tuning
α-Methyl linker for incremental lipophilicity adjustment
Permeability and promiscuity profiling near LogP threshold
Regioselective sulfonamide library synthesis
5-position aromatic attachment for electronic consistency
Regiochemical purity and isomer exclusion
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